molecular formula C8H11N3O2 B2952647 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 37454-54-9

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2952647
CAS RN: 37454-54-9
M. Wt: 181.195
InChI Key: HBJJLNSESHZUJE-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives are known to have a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the design of new drugs .


Synthesis Analysis

The synthesis of pyrimidine-based compounds often involves designing and characterizing the compounds using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Molecular Structure Analysis

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific compound and the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis Methods

Biological Applications

Chemiluminescence and Oxidation Studies

Molecular Transformation and Interaction

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some pyrimidine derivatives have shown neuroprotective and anti-inflammatory properties .

Future Directions

The future research directions in this field could involve the design and synthesis of novel pyrimidine-based compounds with enhanced pharmacological activities. These could potentially be developed as new drugs for various diseases .

properties

IUPAC Name

5-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-6(5-9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJJLNSESHZUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

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